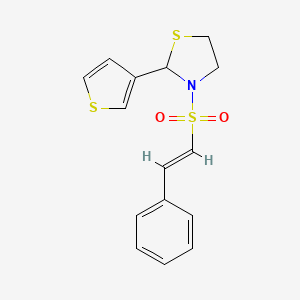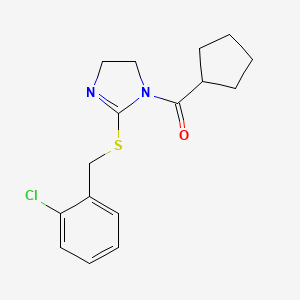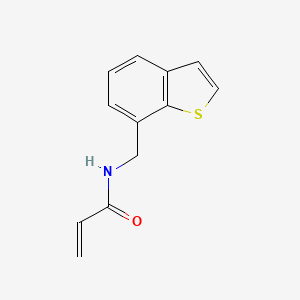![molecular formula C22H23N5O2 B2494809 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1359219-60-5](/img/structure/B2494809.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide" often involves multi-component reactions such as the Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This methodology facilitates the rapid construction of structurally complex and diverse tricyclic scaffolds from readily available starting materials, highlighting the efficiency and versatility of modern synthetic strategies in organic chemistry (An et al., 2017).
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways : Research has detailed synthetic methods for creating triazoloquinoxaline derivatives, highlighting their chemical versatility and potential for modification. For instance, Fathalla (2015) discusses the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, showcasing the compound's synthetic accessibility and derivatization potential (Fathalla, 2015).
Diversified Synthesis : An et al. (2017) demonstrate a diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, emphasizing the capability for structural diversity and the formation of complex tricyclic scaffolds, indicative of the compound's potential for varied scientific applications (An et al., 2017).
Potential Therapeutic Applications
Antitubercular Agents : Research by Sekhar et al. (2011) on triazoloquinoxalines highlights their pharmacological activities, including antitubercular properties, suggesting potential applications in combating tuberculosis through novel therapeutic agents (Sekhar et al., 2011).
Anticonvulsant Properties : Alswah et al. (2013) explored the anticonvulsant activities of novel quinoxaline derivatives, indicating the potential use of triazoloquinoxaline compounds in the development of anticonvulsant medications (Alswah et al., 2013).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that related compounds have been found to intercalate dna , a process where the compound inserts itself between the base pairs of the DNA helix, disrupting its normal function.
Biochemical Pathways
Similar compounds have been found to inhibit the cox-2 and inos pathways, as well as downregulate the mitogen-activated protein kinase (mapk) signaling pathway . These pathways play significant roles in inflammation and cancer progression.
Pharmacokinetics
In silico admet profiles have been conducted for similar compounds .
Result of Action
Related compounds have shown anti-tumor activity against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the oxidation of similar compounds has been observed when reactions were performed in an open flask . .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with DNA, exhibiting intercalation activities . This interaction involves the insertion of the planar molecule between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death . This property is particularly relevant in the context of cancer treatment, where the aim is to selectively kill cancer cells .
Cellular Effects
In cellular studies, 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide has shown potent anti-proliferative activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound exerts its effects by interacting with the DNA of these cells, disrupting their normal function and leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the intercalation into DNA . This interaction disrupts the normal structure of the DNA helix, which can interfere with processes such as DNA replication and transcription, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function have been observed over time in laboratory settings . The compound exhibits potent anti-proliferative activity, with effects observed at various time points following treatment .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its DNA intercalation activity, it is likely to be found in the nucleus where it can interact with DNA .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLIJIKMHJMNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2494729.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)


![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)
![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)

![2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2494747.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)